

H-1152 Dihydrochloride: A Comprehensive Technical Guide to its Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

Abstract

H-1152 dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of various cellular processes. This document provides an in-depth technical overview of the biological effects of **H-1152 dihydrochloride**, summarizing its mechanism of action, quantitative inhibitory data, and its impact on cellular signaling pathways. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate its application in research and drug development.

Introduction

H-1152 dihydrochloride is an isoquinolinesulfonamide derivative that acts as a competitive inhibitor at the ATP-binding site of ROCK.[1] It exhibits high selectivity for ROCK over other serine/threonine kinases, making it a valuable tool for elucidating the physiological and pathological roles of the Rho/ROCK signaling pathway.[2] This pathway is integral to the regulation of cell shape, motility, contraction, and proliferation.[3] Consequently, H-1152 has been utilized in a wide range of studies, from investigating fundamental cellular processes to exploring its therapeutic potential in conditions such as glaucoma, erectile dysfunction, and neuronal regeneration.[4][5]



Mechanism of Action

H-1152 dihydrochloride exerts its biological effects primarily through the potent and selective inhibition of Rho-associated kinases, ROCK1 and ROCK2.[6][7] The small GTPase RhoA activates ROCK, which in turn phosphorylates a variety of downstream substrates.[3] A key substrate is the myosin binding subunit (MBS) of myosin light chain (MLC) phosphatase, and its phosphorylation by ROCK leads to the inhibition of MLC phosphatase activity.[3] This results in a net increase in the phosphorylation of MLC, promoting actin-myosin interaction and cellular contraction.[3] H-1152, by inhibiting ROCK, prevents these downstream phosphorylation events, leading to a reduction in cellular contractility and other ROCK-mediated processes.

Quantitative Inhibitory Data

The potency and selectivity of **H-1152 dihydrochloride** have been characterized through various in vitro kinase assays. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for H-1152 against ROCK and a panel of other kinases.

Table 1: Inhibitory Potency of H-1152 against ROCK

Target	Ki	IC50	Reference(s)
ROCK	1.6 nM	-	[1][6][7]
ROCK2	-	12 nM	[6][7][8]

Table 2: Selectivity Profile of H-1152 against Other Kinases



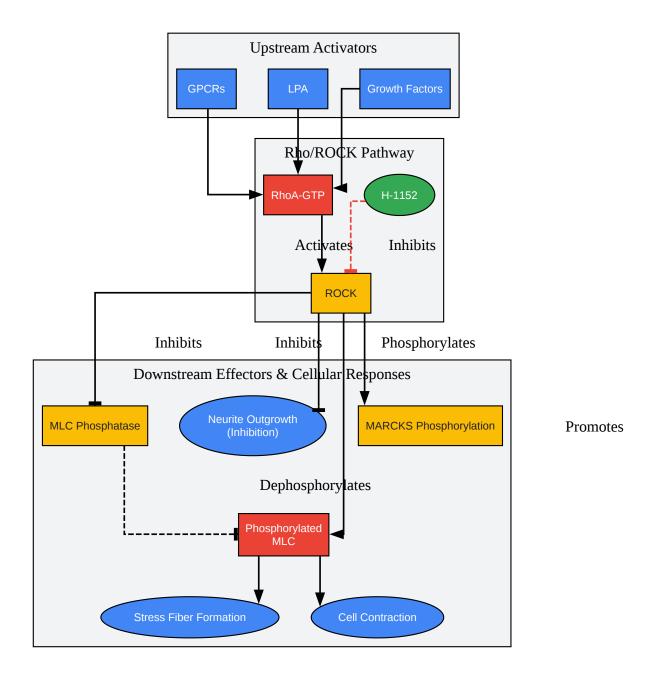
Kinase	IC50 (μM)	Reference(s)
CaMKII	0.180	[6][7][8]
PKG	0.360	[6][7][8]
Aurora A	0.745	[6][7][8]
PKA	3.03	[6][7][8]
Src	3.06	[6][7]
PKC	5.68	[6][7][8]
MLCK	28.3	[6][7][8]
Abl	7.77	[6][7]
EGFR	50.0	[6][7]
MKK4	16.9	[6][7]
GSK3α	60.7	[6][7]
AMPK	100	[6][7]
Ρ38α	100	[6][7]

Note: A glycyl derivative of H-1152 has been developed with improved selectivity for ROCKII, showing IC50 values of >10 μ M for PKA and PKC.

Signaling Pathways

H-1152 primarily targets the Rho/ROCK signaling pathway, which is activated by various upstream signals and regulates a multitude of downstream cellular functions.





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Figure 1: The Rho/ROCK signaling pathway and the inhibitory action of H-1152.



Biological Effects In Vitro Effects

- Inhibition of MARCKS Phosphorylation: In human neuroteratoma (NT-2) cells, H-1152 dose-dependently inhibits the lysophosphatidic acid (LPA)-induced phosphorylation of myristoylated alanine-rich C kinase substrate (MARCKS) with an IC50 of 2.5 μM.[6][9]
- Neurite Outgrowth: H-1152 promotes neurite extension in cultured spiral ganglion neurons and dorsal root ganglion neurons.[5][8] At a concentration of 10 μM, it has been shown to increase neurite length.[6]
- Cell Contraction: H-1152 inhibits contractions in various smooth muscle preparations, such as guinea pig aorta, with an IC50 of 190 nM for sulprostone-induced contractions.[8] It also reduces the contractility of human Tenon's capsule fibroblasts.[2]
- Cytoskeletal Organization: Treatment with H-1152 leads to the disassembly of stress fibers in a dose-dependent manner.

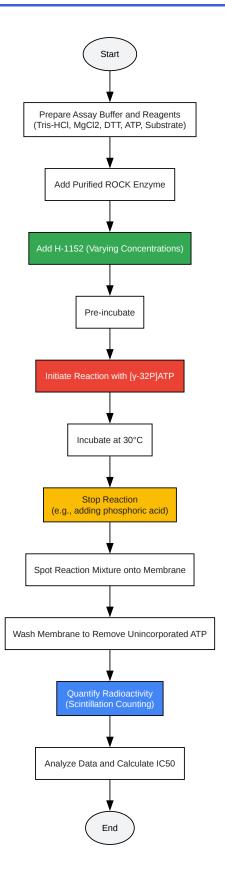
In Vivo Effects

- Intraocular Pressure: In rat eyes, H-1152 has been shown to cause a significant decrease in intraocular pressure.[4]
- Erectile Function: Intraperitoneal administration of H-1152 in rats has demonstrated proerectile effects by increasing cavernous nerve stimulation-induced erectile responses.[4]

Experimental Protocols In Vitro Kinase Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of H-1152 against ROCK using a radiometric assay.





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Figure 2: General workflow for an in vitro radiometric kinase assay.



Methodology:

- Assay Mixture Preparation: Prepare an assay mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM dithiothreitol, and a suitable ROCK substrate (e.g., 40 μM S6-peptide).[7]
- Enzyme and Inhibitor Addition: Add purified Rho-kinase to the assay mixture. Subsequently, add varying concentrations of **H-1152 dihydrochloride**.
- Reaction Initiation: Start the kinase reaction by adding [y-32P]ATP.
- Incubation: Carry out the reaction at 30°C for a defined period (e.g., 5-10 minutes).
- Reaction Termination: Stop the reaction, typically by adding a strong acid like phosphoric acid.
- Quantification: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of H-1152 that inhibits 50% of the kinase activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based MARCKS Phosphorylation Assay

Methodology:

- Cell Culture: Culture human neuroteratoma (NT-2) cells in appropriate media.
- Serum Starvation: Prior to stimulation, serum-starve the cells to reduce basal signaling activity.
- Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of H-1152 dihydrochloride for a specified time.
- Stimulation: Stimulate the cells with a Rho activator, such as lysophosphatidic acid (LPA), to induce ROCK-mediated signaling.



- Cell Lysis: Lyse the cells and collect the protein extracts.
- Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a phosphorylation site-specific antibody against phospho-Ser159 in MARCKS. A total MARCKS antibody should be used as a loading control.
- Densitometry: Quantify the band intensities to determine the effect of H-1152 on MARCKS phosphorylation.

Preparation of Stock and In Vivo Solutions

Stock Solution Preparation:

H-1152 dihydrochloride is soluble in water (up to 100 mM) and DMSO (up to 50 mM).[8] To
prepare a stock solution, dissolve the compound in the desired solvent to the target
concentration. For cellular assays, it is common to prepare a concentrated stock in DMSO
and then dilute it in culture medium.

In Vivo Formulation (Example):

For in vivo experiments, H-1152 can be formulated for administration. An example of a formulation for intraperitoneal or oral administration is as follows:

- Prepare a stock solution of H-1152 in DMSO.
- Sequentially add co-solvents. For example, add the DMSO stock to PEG300 and mix. Then add Tween-80 and mix. Finally, add saline to the desired final volume.[7] A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
- It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[7]

Conclusion

H-1152 dihydrochloride is a powerful and selective research tool for investigating the multifaceted roles of the Rho/ROCK signaling pathway. Its well-characterized inhibitory profile and demonstrated efficacy in a variety of in vitro and in vivo models make it an invaluable asset for researchers in cell biology, neuroscience, and pharmacology. The detailed information and



protocols provided in this guide are intended to support the effective application of H-1152 in advancing our understanding of ROCK-mediated biological processes and in the exploration of novel therapeutic strategies.

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References

- 1. caymanchem.com [caymanchem.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Rho Kinase (ROCK) Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. H-1152 dihydrochloride | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 9. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [H-1152 Dihydrochloride: A Comprehensive Technical Guide to its Biological Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2379521#biological-effects-of-h-1152-dihydrochloride]

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